molecular formula C19H19N5O3S B2504683 N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide CAS No. 2411638-60-1

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide

Cat. No. B2504683
CAS RN: 2411638-60-1
M. Wt: 397.45
InChI Key: YCWDYGBPPVFXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide, also known as PSB-603, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have inhibitory effects on various enzymes and is being researched for its potential in treating various diseases.

Scientific Research Applications

Antiviral Applications

N-(phenylsulfonyl)-6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinamide related derivatives have been evaluated for their antiviral activities against RNA and DNA viruses. The studies found these compounds to interfere with virus replication, particularly for Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), without displaying cytotoxicity toward cell lines used in the assays. Modifications to the phenylsulfonyl group, such as the introduction of a p-methoxy substituent, have been shown to influence the antiviral activity significantly (Desideri et al., 2019).

Anticancer and Cytotoxicity

Compounds structurally related to this compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that most of these compounds exhibit moderate to good cytotoxicity, suggesting their potential as anticancer agents. For example, derivatives have shown significant cytotoxicity comparable to the standard drug etoposide, highlighting their promise in cancer therapy (Alam et al., 2018).

Insecticidal and Fungicidal Activities

The agricultural sector benefits from the insecticidal and fungicidal activities of this compound derivatives. Preliminary bioassay tests on novel N-substitutedphenyl-2-pyrazolylnicotinamides revealed obvious insecticidal activity and favorable fungicidal activities, providing an important reference for the development of novel agrochemicals (Shang et al., 2019).

Antimicrobial Activity

Research into the antimicrobial efficacy of compounds related to this compound has yielded promising results. A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety exhibited activity exceeding that of reference drugs against a range of bacteria and fungi. This suggests the potential utility of these compounds in combating microbial infections (Alsaedi et al., 2019).

properties

IUPAC Name

N-(benzenesulfonyl)-6-pyrazol-1-yl-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-19(22-28(26,27)15-7-2-1-3-8-15)16-9-10-17(24-14-6-11-20-24)21-18(16)23-12-4-5-13-23/h1-3,6-11,14H,4-5,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDYGBPPVFXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=N2)N3C=CC=N3)C(=O)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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